molecular formula C16H12F2N2OS2 B2476513 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea CAS No. 2034307-09-8

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea

Cat. No.: B2476513
CAS No.: 2034307-09-8
M. Wt: 350.4
InChI Key: MFDBWTURWOWIKK-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with difluorophenyl and thiophenyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea typically involves the reaction of 2,6-difluoroaniline with thiophene-2-carboxaldehyde and thiophene-3-carboxaldehyde under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and urea formation. Common reagents used in this synthesis include catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea can undergo various chemical reactions including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Phenyl derivatives with various functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea involves its interaction with specific molecular targets. The difluorophenyl and thiophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Difluorophenyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2,6-Difluorophenyl)-3-(thiophen-3-ylmethyl)urea
  • 1-(2,6-Difluorophenyl)-3-(phenylmethyl)urea

Uniqueness

1-(2,6-Difluorophenyl)-3-(thiophen-2-yl(thiophen-3-yl)methyl)urea is unique due to the presence of both thiophene-2-yl and thiophene-3-yl groups, which may confer distinct electronic and steric properties, influencing its reactivity and binding affinity in various applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[thiophen-2-yl(thiophen-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS2/c17-11-3-1-4-12(18)15(11)20-16(21)19-14(10-6-8-22-9-10)13-5-2-7-23-13/h1-9,14H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDBWTURWOWIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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